1-Benzoyl-2-(fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-2-(fluoromethyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-(fluoromethyl)azetidine can be synthesized through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)₂), which provides bis-functionalized azetidines . Another method includes the ring-opening polymerization of aziridines and azetidines using cationic or anionic mechanisms .
Industrial Production Methods: Industrial production of azetidines often involves large-scale ring-opening polymerization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-(fluoromethyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products:
Oxidation: Oxidized azetidine derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
1-Benzoyl-2-(fluoromethyl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(fluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials. The compound’s fluoromethyl group enhances its reactivity and stability, making it a valuable tool in various applications .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 1-Benzoyl-2-(fluoromethyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for controlled reactivity, making it suitable for diverse applications in synthesis, research, and industry .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
[2-(fluoromethyl)azetidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-8-10-6-7-13(10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
JPIRCRKIJVYWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CF)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.